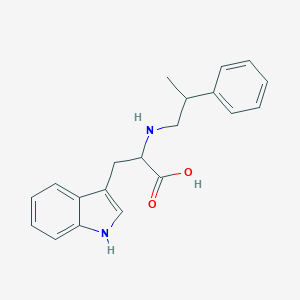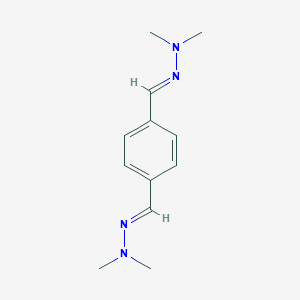
N-(2-phenylpropyl)tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylpropyl)tryptophan, also known as NPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPT belongs to the class of tryptophan derivatives and is structurally similar to melatonin and serotonin.
Applications De Recherche Scientifique
N-(2-phenylpropyl)tryptophan has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various neurological disorders such as depression, anxiety, and Alzheimer's disease. N-(2-phenylpropyl)tryptophan has also demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
Mécanisme D'action
The exact mechanism of action of N-(2-phenylpropyl)tryptophan is not yet fully understood. However, it is believed that N-(2-phenylpropyl)tryptophan exerts its therapeutic effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(2-phenylpropyl)tryptophan also acts as an agonist for the melatonin receptors, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-(2-phenylpropyl)tryptophan has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-(2-phenylpropyl)tryptophan also increases the levels of glutathione, an antioxidant that protects cells from oxidative stress. Additionally, N-(2-phenylpropyl)tryptophan has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-phenylpropyl)tryptophan in lab experiments is its high purity and stability. N-(2-phenylpropyl)tryptophan can be easily synthesized and purified, making it an ideal compound for research. However, one of the limitations of using N-(2-phenylpropyl)tryptophan is its limited solubility in water, which may affect its bioavailability and absorption in vivo.
Orientations Futures
There are several future directions for N-(2-phenylpropyl)tryptophan research. One potential area of study is the development of N-(2-phenylpropyl)tryptophan analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(2-phenylpropyl)tryptophan's potential in treating other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, more studies are needed to elucidate the exact mechanism of action of N-(2-phenylpropyl)tryptophan and its potential side effects.
Conclusion:
In conclusion, N-(2-phenylpropyl)tryptophan is a synthetic compound that has shown promising results in treating various neurological disorders and inflammatory diseases. Its potential therapeutic applications, along with its biochemical and physiological effects, make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action of N-(2-phenylpropyl)tryptophan and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-phenylpropyl)tryptophan involves the condensation of 2-phenylpropylamine and tryptophan in the presence of a coupling reagent. The reaction yields N-(2-phenylpropyl)tryptophan as the primary product, which can be purified using various methods such as column chromatography, recrystallization, and HPLC.
Propriétés
Nom du produit |
N-(2-phenylpropyl)tryptophan |
|---|---|
Formule moléculaire |
C20H22N2O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-2-(2-phenylpropylamino)propanoic acid |
InChI |
InChI=1S/C20H22N2O2/c1-14(15-7-3-2-4-8-15)12-21-19(20(23)24)11-16-13-22-18-10-6-5-9-17(16)18/h2-10,13-14,19,21-22H,11-12H2,1H3,(H,23,24) |
Clé InChI |
DAESNESEXGFIAF-UHFFFAOYSA-N |
SMILES |
CC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)C3=CC=CC=C3 |
SMILES canonique |
CC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)

![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)




![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)
![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)
